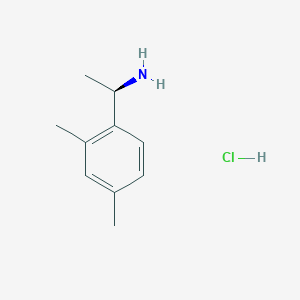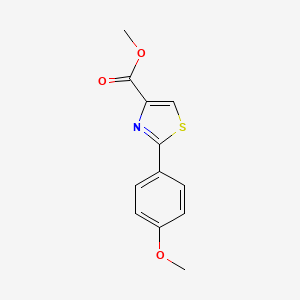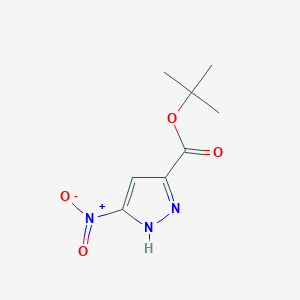
tert-butyl 5-nitro-1H-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 5-nitro-1H-pyrazole-3-carboxylate: is a compound belonging to the pyrazole family, which is characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
Métodos De Preparación
The synthesis of tert-butyl 5-nitro-1H-pyrazole-3-carboxylate typically involves the acylation of tert-butyl 3-(methylamino)but-2-enoate using fluorinated acetic acid anhydrides at the enamine carbon atom. The resulting product is then reacted with alkyl hydrazines, leading to mixtures of isomeric pyrazoles . Industrial production methods often employ resinous, nontoxic, thermally stable, and cost-effective catalysts like Amberlyst-70, which offer eco-friendly attributes and simplify the reaction workup .
Análisis De Reacciones Químicas
tert-Butyl 5-nitro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the compound.
Reduction: Commonly involves reducing agents to remove oxygen or add hydrogen.
Substitution: This reaction involves replacing one functional group with another, often using reagents like alkyl halides or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield nitro derivatives, while reduction could produce amino derivatives .
Aplicaciones Científicas De Investigación
tert-Butyl 5-nitro-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic systems.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of agrochemicals and other industrial products
Mecanismo De Acción
The mechanism by which tert-butyl 5-nitro-1H-pyrazole-3-carboxylate exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to interact with specific enzymes or receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
tert-Butyl 5-nitro-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:
3-Amino-5-tert-butyl-1H-pyrazole: Another pyrazole derivative with different functional groups.
tert-Butyl 3-(methylamino)but-2-enoate: A precursor in the synthesis of this compound.
Pyrazolo[1,5-a]pyrimidines: Condensed heterocyclic systems derived from pyrazoles .
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C8H11N3O4 |
|---|---|
Peso molecular |
213.19 g/mol |
Nombre IUPAC |
tert-butyl 5-nitro-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C8H11N3O4/c1-8(2,3)15-7(12)5-4-6(10-9-5)11(13)14/h4H,1-3H3,(H,9,10) |
Clave InChI |
BQJQRHZMXGUDPJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=NNC(=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13662662.png)
![4,6-Dichloro-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one](/img/structure/B13662665.png)
![2-Isopropyl-5,6,7,8-tetrahydro-benzo[7]annulen-9-one](/img/structure/B13662675.png)
![Ethyl 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13662682.png)
![Methyl 5-pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13662693.png)
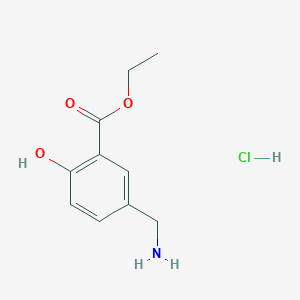
![6-chloro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13662695.png)
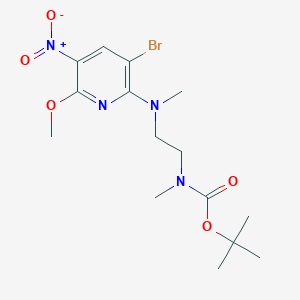
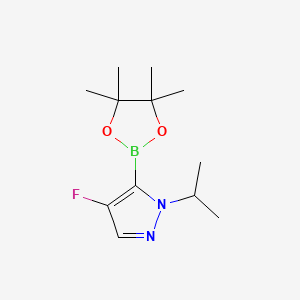
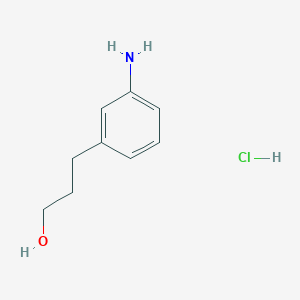
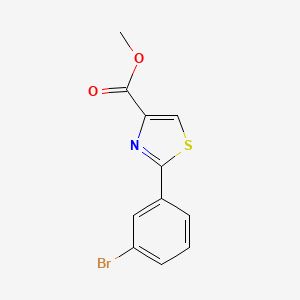
![Benzene, [[(3,7-dimethyl-6-octenyl)oxy]methyl]-](/img/structure/B13662711.png)
